
6-Methoxychroman-2-carboxylic acid
Overview
Description
6-Methoxychroman-2-carboxylic acid is a chemical compound with the molecular formula C11H12O4 It is a derivative of chroman, a bicyclic organic compound, and features a methoxy group at the 6th position and a carboxylic acid group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxychroman-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as esterification, cyclization, and subsequent hydrolysis to obtain the final carboxylic acid product .
Chemical Reactions Analysis
Types of Reactions
6-Methoxychroman-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
6-Methoxychroman-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, such as inhibitors of specific enzymes or pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxychroman-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of nuclear factor-kB (NF-kB), a transcription factor involved in inflammatory responses. This inhibition occurs through the interference with the nuclear translocation of NF-kB, thereby reducing the expression of pro-inflammatory genes .
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-7-methoxychroman-2-carboxylic acid
- 7-Methylchroman-2-carboxylic acid
- 6-Methylchroman-2-carboxylic acid
Uniqueness
6-Methoxychroman-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and potential biological activities, making it a valuable compound for various research applications .
Biological Activity
6-Methoxychroman-2-carboxylic acid (MCA) is a compound of considerable interest in pharmacology and biochemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms, effects on various cell types, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C11H12O4
- Molecular Weight : 220.21 g/mol
- Functional Groups : Methoxy group (-OCH3) at the 6th position and a carboxylic acid group (-COOH) at the 2nd position.
MCA primarily acts as an inhibitor of Nuclear Factor-kappa B (NF-κB) , a transcription factor involved in inflammatory responses and cancer progression. By inhibiting NF-κB, MCA can modulate several biochemical pathways:
- Reduction of Inflammatory Responses : Inhibition of NF-κB leads to decreased expression of pro-inflammatory cytokines.
- Anticancer Activity : By preventing NF-κB from activating genes that promote cell survival and proliferation, MCA exhibits potential as an anticancer agent.
1. Antioxidant Properties
MCA has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies indicate that it effectively scavenges free radicals, thereby reducing oxidative damage in various biological systems .
2. Anti-inflammatory Effects
Research shows that MCA can significantly reduce inflammation in vitro and in vivo by inhibiting the activation of NF-κB. This effect has been observed in macrophage cell lines stimulated with lipopolysaccharides (LPS) .
3. Cytotoxicity Against Cancer Cells
MCA exhibits cytotoxic effects against various cancer cell lines:
These findings suggest that MCA could serve as a lead compound for developing new anticancer therapies.
Study on Antioxidant Activity
A study evaluated the antioxidant efficacy of MCA in animal fats and vegetable oils, demonstrating its potential to inhibit lipid peroxidation effectively. The results indicated that MCA could be beneficial in food preservation and health applications .
Study on Cytotoxicity
In a comparative study involving chromone derivatives, MCA was found to have moderate cytotoxicity against leukemia and breast cancer cells, confirming its potential as an anticancer agent .
Pharmacokinetics
MCA shows high gastrointestinal absorption and is capable of crossing the blood-brain barrier (BBB), making it a candidate for central nervous system-related therapeutic applications.
Properties
IUPAC Name |
6-methoxy-3,4-dihydro-2H-chromene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-8-3-5-9-7(6-8)2-4-10(15-9)11(12)13/h3,5-6,10H,2,4H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIMOLJFMUBRTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(CC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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